Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 65751-97-5
VCID: VC2284072
InChI: InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate

CAS No.: 65751-97-5

Cat. No.: VC2284072

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate - 65751-97-5

Specification

CAS No. 65751-97-5
Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3
Standard InChI Key RPNOVLRYIWAXHI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C

Introduction

Chemical Structure and Properties

Structural Composition

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is characterized by an indole core structure with three key functional groups: an ethyl carboxylate moiety at the 2-position, a benzyloxy group at the 4-position, and a methyl substituent at the 6-position. The indole nucleus contains a pyrrole ring fused to a benzene ring, creating a bicyclic heterocyclic system that serves as the foundation for numerous biologically active compounds. The presence of these specific substituents creates a unique electronic and steric environment that influences the compound's reactivity and potential biological interactions.

Physical Properties

Based on structural analysis and comparison with related indole derivatives, ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate likely exhibits the following physical properties:

PropertyValue/Description
Molecular FormulaC₁₉H₁₉NO₃
Molecular WeightApproximately 309.36 g/mol
Physical AppearanceCrystalline solid, likely off-white to pale yellow
SolubilityGenerally soluble in organic solvents such as ethanol, DMSO, and dichloromethane
StabilityExpected to be stable under standard laboratory conditions
Melting PointEstimated 115-135°C (based on similar indole derivatives)

Spectroscopic Characteristics

The spectroscopic profile of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate would likely show characteristic features in various analytical techniques:

  • NMR Spectroscopy: The ¹H NMR spectrum would display signals for the ethyl ester group (triplet for CH₃ and quartet for CH₂), the benzyloxy CH₂ group (singlet), the aromatic protons from both the indole and benzyl moieties, the N-H proton (broad singlet), and the methyl group at position 6 (singlet).

  • IR Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm⁻¹), C=O stretching from the ester group (1700-1750 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).

Synthesis and Chemical Reactivity

Benzylation of 4-Hydroxy Precursor

The most direct approach would likely involve the benzylation of ethyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate. This reaction would typically proceed through:

  • Treatment of the 4-hydroxy indole derivative with a base (such as NaH or K₂CO₃)

  • Reaction with benzyl bromide or benzyl chloride in an appropriate solvent (DMF, THF, or acetone)

  • Purification via column chromatography

Starting from 4-(Benzyloxy)-6-methyl-1H-indole

Another synthetic route could involve carboxylation of 4-(benzyloxy)-6-methyl-1H-indole at the 2-position. From search result , we know that 4-(benzyloxy)-6-methyl-1H-indole is a known compound with CAS number 840537-99-7 . The carboxylation sequence might involve:

  • Metallation at the 2-position using strong bases like n-butyllithium

  • Reaction with ethyl chloroformate

  • Workup and purification

Fischer Indole Synthesis

Alternatively, a Fischer indole synthesis approach could be employed:

  • Preparation of an appropriately substituted phenylhydrazine containing the benzyloxy and methyl groups

  • Condensation with pyruvic acid ethyl ester

  • Acid-catalyzed cyclization to form the indole ring system

Chemical Reactivity

The reactivity of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is dictated by its functional groups:

  • The indole N-H group can undergo N-alkylation or N-acylation reactions

  • The ethyl ester group at position 2 can be hydrolyzed to the corresponding carboxylic acid, which could then be converted to amides, reduced to alcohols, or participate in other transformations

  • The benzyloxy group at position 4 can be cleaved under hydrogenolysis conditions to reveal a hydroxy group

  • The indole C-3 position remains reactive toward electrophilic substitution reactions

Biological Significance and Applications

Synthetic Utility

As a functionalized indole derivative, ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate serves as a valuable intermediate in organic synthesis:

  • The ester group provides a handle for further derivatization to create compound libraries

  • The protected 4-hydroxy group (as benzyloxy) allows selective reactivity at other positions

  • The compound can serve as a building block for more complex heterocyclic systems

  • It may function as a precursor for the development of fluorescent probes due to the extended conjugation in the molecule

Comparative Analysis

Comparison with Related Indole Derivatives

Table 4.1: Comparison of Ethyl 4-(Benzyloxy)-6-Methyl-1H-Indole-2-Carboxylate with Structurally Related Compounds

CompoundStructural DifferencesKey Properties/Applications
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylateContains Cl instead of benzyloxy at position 4Soluble in organic solvents; stable under normal conditions; useful in medicinal chemistry
4-(Benzyloxy)-6-methyl-1H-indoleLacks the ethyl carboxylate at position 2Serves as a potential precursor; molecular weight of 237.30 g/mol
N-hydroxyindolesDifferent substitution pattern with N-hydroxy groupUnique constructs with applications in synthetic chemistry
Pyrazino[1,2-a]indole derivativesMore complex heterocyclic systemInhibit RSK; potential therapeutic applications

Structure-Activity Relationships

The specific positioning of functional groups in ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate confers distinct properties compared to related compounds. The benzyloxy group at position 4 introduces steric bulk and hydrophobicity, potentially enhancing interactions with biological targets having hydrophobic binding pockets. The ester group at position 2 provides an electron-withdrawing effect that influences the reactivity of the indole ring system, particularly at the C-3 position.

Analytical Methods and Characterization

Chromatographic Analysis

For identification and purity assessment of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate, the following analytical techniques would be appropriate:

  • High-Performance Liquid Chromatography (HPLC): Using C18 reverse-phase columns with acetonitrile/water mobile phases

  • Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)

  • Gas Chromatography (GC): For volatile derivatives or decomposition products

Mass Spectrometry

Mass spectrometric analysis would likely reveal a molecular ion peak at m/z 309, corresponding to the molecular weight of C₁₉H₁₉NO₃. Fragmentation patterns would include loss of the ethyl group from the ester moiety, cleavage of the benzyloxy group, and other characteristic fragmentations of the indole nucleus.

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